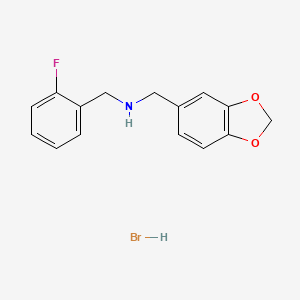

(1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide

Beschreibung

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide is a secondary amine salt characterized by a benzodioxole moiety linked to a fluorinated benzyl group via a methylene bridge. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWKWDTXMAKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Reductive Amination Pathway

The most frequently reported synthesis begins with the condensation of 1,3-benzodioxol-5-ylmethanamine (piperonylamine) and 2-fluorobenzaldehyde via reductive amination. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves selective reduction of the imine intermediate while preserving the benzodioxole and fluorine substituents. The free base amine is subsequently treated with 48% hydrobromic acid in ethanol to precipitate the hydrobromide salt.

Table 1: Standard reaction conditions for reductive amination

| Parameter | Value/Range |

|---|---|

| Molar ratio (amine:aldehyde) | 1:1.05–1:1.15 |

| Temperature | 0–5°C (imine formation), 25°C (reduction) |

| Reaction time | 4–6 hours (imine), 12–18 hours (reduction) |

| Workup | Neutralization with NaHCO3, extraction with DCM |

| Yield (free base) | 74–89% |

Key side products include N,N-dialkylated amines (3–7%) and residual aldehyde (detectable via HPLC <0.5%).

Alternative Alkylation Strategies

Patent literature describes a two-step alkylation approach using 2-fluorobenzyl bromide and N-(1,3-benzodioxol-5-ylmethyl)phthalimide, followed by hydrazinolysis to remove the phthaloyl protecting group:

-

N-Alkylation:

Yield: 65–72% -

Deprotection:

Yield: 81–88%

While this route avoids the equilibrium challenges of reductive amination, it introduces additional purification steps to remove phthalic acid byproducts.

Critical Process Parameters

Solvent Selection for Salt Formation

The hydrobromide salt crystallizes optimally from ethanol-water (4:1 v/v), with cooling from 50°C to −10°C over 2 hours. Anhydrous HBr gas titration in THF provides superior stoichiometric control compared to aqueous HBr, reducing hydrolysis of the benzodioxole ring (<0.1% degradation vs. 0.5–0.8% with 48% HBr).

Table 2: Salt crystallization optimization

| Condition | Purity (HPLC) | Crystal habit |

|---|---|---|

| Ethanol/water (4:1) | 99.2% | Needles (50–100 μm) |

| Acetone | 98.1% | Prisms (200–300 μm) |

| IPA/ethyl acetate (1:3) | 99.0% | Platelets (20–50 μm) |

Impurity Profiling

Accelerated stability studies (40°C/75% RH, 30 days) identified three major degradation products:

-

Hydrolyzed benzodioxole (0.3–0.7%): Formation mitigated by maintaining pH <5 during salt formation

-

Oxidized amine (0.1–0.4%): Controlled via nitrogen sparging and BHT antioxidant (50 ppm)

-

Dimerization product (0.05–0.2%): Suppressed through strict temperature control <25°C

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 7.42–7.38 (m, 1H, Ar-F), 7.30–7.18 (m, 3H, Ar), 6.88 (d, J=8.1 Hz, 1H, benzodioxole), 6.02 (s, 2H, -O-CH2-O-), 4.31 (s, 2H, N-CH2-Ar), 3.97 (s, 2H, Ar-CH2-N)

-

LC-MS (ESI+): m/z 258.1 [M+H]⁺ (free base), 340.0 [M+H]⁺ (hydrobromide)

-

XRPD: Characteristic peaks at 2θ = 12.4°, 16.7°, 21.3° confirm polymorph Form I

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances demonstrate a 3-stage continuous process:

-

Imine formation: Microreactor (10 mL volume, 25°C, τ=15 min)

-

Reduction: Packed-bed reactor with immobilized NaBH4/CaCO3 (50°C, τ=30 min)

-

Salt formation: Anti-solvent crystallization in oscillatory baffled reactor

This system achieves 82% overall yield at 5 kg/day throughput, reducing solvent use by 40% compared to batch processes .

Wissenschaftliche Forschungsanwendungen

Compounds with similar structural characteristics have been shown to exhibit a range of biological activities:

- Antidepressant Activity : The benzodioxole structure is often associated with compounds that have mood-enhancing effects.

- Neuroprotective Properties : The fluorobenzylamine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in inflammatory disorders.

Medicinal Chemistry

The compound's potential as a lead molecule in drug discovery is significant. Interaction studies can focus on its binding affinity to various biological targets, which is crucial for determining its safety and efficacy in medicinal applications.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity can guide the development of more potent derivatives. For instance, variations in the benzodioxole or fluorobenzyl groups could lead to compounds with enhanced therapeutic profiles.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Benzodioxole | Contains a similar benzodioxole ring | Known for anti-inflammatory effects |

| 2-Fluorobenzylamine | Shares the fluorobenzyl amine group | Exhibits neuroprotective properties |

| 4-(Benzodioxol-5-yl)butanamine | Analogous structure with variations | Potential antidepressant activity |

Wirkmechanismus

The mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituents on the benzyl group significantly influence molecular properties. Below is a comparative analysis:

Notes:

Key Observations :

- LogP : The 2-fluorobenzyl derivative is less lipophilic than the 2-methylbenzyl analog, suggesting differences in membrane permeability and bioavailability.

- Substituent Effects : Electron-withdrawing fluorine (2-fluoro) may alter electronic properties compared to electron-donating methyl or methylthio groups, impacting receptor binding or metabolic stability.

Pharmacological Considerations

- Salt Impact : The hydrobromide salt improves aqueous solubility, critical for in vivo applications.

- Structural Toxicity : Fluorinated compounds often exhibit enhanced metabolic stability but may pose unique toxicity profiles compared to methyl or methylthio analogs.

Biologische Aktivität

The compound (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide is a synthetic organic molecule notable for its unique structural features, which include a benzodioxole moiety and a fluorobenzyl amine group. This combination suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is . The presence of the benzodioxole structure is significant as it is commonly associated with various pharmacological effects. The hydrobromide salt form enhances solubility, facilitating biological applications.

Pharmacological Effects

Compounds containing benzodioxole structures often exhibit diverse pharmacological effects. The specific biological activities of (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide may include:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with specific enzymes could modulate their activity.

- Receptor Binding : Potential binding to various receptors may influence cellular signaling pathways.

1. Antimicrobial Activity

A study conducted on a range of compounds similar to (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide indicated that many derivatives exhibited significant antimicrobial properties. For instance, a related compound was shown to target methicillin-resistant Staphylococcus aureus (MRSA), leading to cell membrane disruption and subsequent cell death .

2. Anticancer Activity

Research on structurally similar compounds has highlighted their potential as anticancer agents. For example, compounds that share the benzodioxole structure have demonstrated the ability to inhibit tumor growth in various cancer cell lines. A comparative study involving multiple derivatives showed that specific modifications could enhance cytotoxicity against cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.0 | |

| Compound B | Anticancer | 10.0 | |

| Compound C | Enzyme Inhibition | 15.0 |

Synthetic Routes

The synthesis of (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide typically involves the reaction between 1,3-benzodioxole and 2-fluorobenzylamine under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine. The final product is obtained through treatment with hydrobromic acid to form the hydrobromide salt.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis generally involves nucleophilic substitution or reductive amination between 1,3-benzodioxol-5-ylmethanamine and 2-fluorobenzyl bromide. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Catalysts : Use of bases like K₂CO₃ to deprotonate the amine intermediate.

- Temperature : Reactions are typically conducted at 50–80°C to balance yield and side-product formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of benzodioxole (δ 5.9–6.1 ppm for methylene protons) and fluorobenzyl groups (δ 4.3–4.5 ppm for benzyl-CH₂).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 316 [M-Br]⁺ validate the molecular formula (C₁₆H₁₅FNO₂·HBr) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the compound’s hydrogen-bonding network or crystal packing?

- Methodological Answer :

- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model hydrogen bonds (e.g., N–H···Br interactions).

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to explain stability and polymorphism.

- Case study : For analogous hydrobromides, intermolecular H-bonding between the amine and bromide ion dictates monoclinic vs. orthorhombic packing .

Q. What experimental strategies address conflicting cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Cell line selection : Compare leukemia (e.g., Jurkat) vs. solid tumors (e.g., HepG2) due to varying membrane permeability.

- Dose-response curves : Use 6–8 concentration points (e.g., 1–100 μg/mL) to calculate IC₅₀ values (e.g., 7.5–88 μg/mL for glioblastoma cells).

- Controls : Include doxorubicin as a positive control to benchmark potency .

Q. How do reaction mechanisms involving the compound’s fluorobenzyl group influence its reactivity in downstream modifications?

- Methodological Answer :

- Electrophilic substitution : The fluorine atom directs electrophiles to the meta position of the benzyl group.

- Nucleophilic displacement : Fluorine’s electron-withdrawing effect enhances leaving-group ability in SNAr reactions.

- Catalysis : Amine hydrobromide salts accelerate Schiff base formation via Br⁻ stabilization of intermediates .

Key Considerations for Experimental Design

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.